molecular formula C8H11NO2 B571338 (3-Amino-4-methoxyphenyl)methanol CAS No. 113928-90-8

(3-Amino-4-methoxyphenyl)methanol

Cat. No.: B571338
CAS No.: 113928-90-8
M. Wt: 153.181
InChI Key: WPUAJRPNIWMHET-UHFFFAOYSA-N
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Description

(3-Amino-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a hydroxymethyl group (-CH2OH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methoxyphenyl)methanol typically involves the reduction of corresponding nitro compounds or the use of specific coupling reactions. One common method is the reduction of 3-nitro-4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include substituted benzaldehydes, carboxylic acids, and various amine derivatives .

Scientific Research Applications

(3-Amino-4-methoxyphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

(3-Amino-4-methoxyphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-amino-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAJRPNIWMHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655655
Record name (3-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113928-90-8
Record name (3-Amino-4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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